3-(3-Bromo-4-fluorophenyl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCZLXCSXPCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559541 | |
| Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124170-34-9 | |
| Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Bromo 4 Fluorophenyl Propanal
Strategic Approaches to Arylpropanal Synthesis
The creation of arylpropanals like 3-(3-bromo-4-fluorophenyl)propanal relies on robust and efficient synthetic transformations. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability of the process.
Precursor-Based Routes: 3-Bromo-4-fluorobenzaldehyde (B1265969) as Key Intermediate
A common and effective strategy for synthesizing this compound involves the use of 3-bromo-4-fluorobenzaldehyde as a pivotal intermediate. This approach typically involves two main stages: the synthesis of the substituted benzaldehyde (B42025) followed by the extension of the carbon chain and subsequent modification to yield the target propanal.
The synthesis of the key intermediate, 3-bromo-4-fluorobenzaldehyde, is primarily achieved through the electrophilic bromination of 4-fluorobenzaldehyde (B137897). Various brominating agents and catalytic systems have been developed to achieve this transformation with high regioselectivity and yield.
One established method involves the use of bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) in a solvent such as dichloromethane (B109758). nrochemistry.com Another approach utilizes N-bromosuccinimide (NBS) as the bromine source. More recent advancements have focused on developing more environmentally benign and efficient catalytic systems to circumvent the use of stoichiometric and often hazardous reagents.
Table 1: Comparison of Bromination Methods for 4-fluorobenzaldehyde
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromine | AlCl₃ / Dichloromethane | 0 to reflux | 14 | 78 (unoptimized) | nrochemistry.com |
| Dibromohydantoin | Sulfuric acid / Trifluoroacetic acid | 0 - 50 | 56 | ~85 | wikipedia.org |
| Sodium bromide | Hydrochloric acid / Dichloromethane / Sodium hypochlorite (B82951) (ultrasound-assisted) | 20 - 25 | 1 | 90.4 - 91.9 | sigmaaldrich.combldpharm.com |
| Bromine | Zinc bromide / Oleum / Iodine | 25 - 65 | 5 | >90 | organic-chemistry.org |
Once 3-bromo-4-fluorobenzaldehyde is obtained, the next step involves a two-carbon homologation followed by a selective reduction. A widely used method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a stabilized phosphonate (B1237965) ylide, such as a phosphonate ester, to react with the aldehyde, forming an α,β-unsaturated ester or another activated alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is often favored over the traditional Wittig reaction because it typically provides excellent E-selectivity for the newly formed double bond and the phosphate (B84403) byproducts are water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org
The resulting α,β-unsaturated intermediate, for instance, (E)-3-(3-bromo-4-fluorophenyl)propenal, can then be selectively reduced to the desired saturated propanal. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to selectively reduce the carbon-carbon double bond without affecting the aldehyde functional group or the aryl halide bonds. Catalysts such as palladium on carbon (Pd/C) under controlled hydrogen pressure are often employed for this purpose.
Various reducing systems have been developed for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds, which could be applicable in this synthesis. These include systems like Co2(CO)8–H2O and iridium-based catalysts. nrochemistry.com
Carbon-Carbon Bond Formation: Cross-Coupling Approaches
Cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound. These methods directly form a key carbon-carbon bond in the molecule, often with high efficiency and functional group tolerance.
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. nih.govresearchgate.net In the context of synthesizing this compound, a suitable aryl halide, such as 1,3-dibromo-4-fluorobenzene or 3-bromo-4-fluoroiodobenzene, could be coupled with an appropriate three-carbon building block like allyl alcohol or acrolein acetal (B89532). thieme-connect.de
The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the double bond in a new position and a final reductive elimination regenerates the Pd(0) catalyst. nih.gov The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. researchgate.netthieme-connect.demdpi.com
Table 2: Key Steps in the Mizoroki-Heck Reaction
| Step | Description |
|---|---|
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming an arylpalladium(II) complex. |
| Migratory Insertion | The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond. |
| β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium is eliminated, forming a new C=C bond and a palladium-hydride species. |
| Reductive Elimination | The palladium-hydride species eliminates HX (where X is the halide), regenerating the Pd(0) catalyst. |
This table provides a generalized mechanism for the Mizoroki-Heck reaction. nih.gov
The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide. mdpi.comugr.esmdpi.comresearchgate.net For the synthesis of this compound, a potential strategy would involve the coupling of a boronic acid or ester derivative of 3-bromo-4-fluorobenzene with a suitable three-carbon synthon containing a protected aldehyde functionality.
For instance, 3-bromo-4-fluorophenylboronic acid could be coupled with a protected form of 3-halopropanal under palladium catalysis. The presence of the fluorine atom on the aryl ring can influence the reactivity of the substrate in the Suzuki coupling, and specific catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to effectively couple fluorinated aryl compounds. ugr.esmdpi.com The reaction is known for its high functional group tolerance and is often carried out under relatively mild conditions. mdpi.comresearchgate.net
Table 3: Components of a Suzuki Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Organoboron Compound | Nucleophilic partner | 3-Bromo-4-fluorophenylboronic acid |
| Organohalide | Electrophilic partner | A protected 3-halopropanal |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | Promotes transmetalation | Na₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, Dioxane, Water |
This table outlines the general components required for a Suzuki coupling reaction. mdpi.comresearchgate.net
Catalytic Systems in Propanal Synthesis
Modern organic synthesis heavily relies on catalytic systems to achieve high yields and selectivities. For the synthesis of this compound and its analogs, both palladium-based and metal-free or acid-catalyzed approaches are prominent.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone for forming carbon-carbon bonds. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents a primary strategy for synthesizing precursors to 3-arylpropanals. wikipedia.org While a direct synthesis of this compound via a Heck reaction is not extensively documented, a highly analogous and improved process for 3-(3-trifluoromethylphenyl)propanal serves as a strong model. nih.gov
This model process involves the Mizoroki-Heck cross-coupling reaction between a substituted bromobenzene (B47551) (in this case, 1-bromo-3-(trifluoromethyl)benzene) and an acetal-protected form of acrolein, such as acrolein diethyl acetal. nih.gov The reaction is typically catalyzed by palladium(II) acetate (B1210297) in the presence of a phase-transfer agent like tetrabutylammonium (B224687) acetate (nBu₄NOAc). nih.gov Following the coupling reaction, the resulting acetal intermediate is hydrolyzed under acidic conditions to yield the final propanal. nih.gov This two-step sequence is highly efficient, with reported yields greater than 90%. nih.gov
Another potential palladium-catalyzed route is the hydroformylation of a corresponding styrene (B11656) derivative, 1-bromo-2-fluoro-4-vinylbenzene. Hydroformylation introduces a formyl group and a hydrogen atom across the double bond of an alkene. researchgate.net This reaction is notable for its 100% atom economy in principle, directly converting the styrene to the desired propanal. researchgate.net Palladium-based catalysts, often in conjunction with specific phosphine ligands, have been developed to control the regioselectivity of this transformation, favoring the formation of the linear aldehyde product over the branched isomer. nih.gov
Table 1: Comparison of Potential Palladium-Catalyzed Routes
| Feature | Mizoroki-Heck Reaction + Hydrolysis | Hydroformylation |
|---|---|---|
| Starting Materials | 1-bromo-4-fluoro-2-iodobenzene, Acrolein Acetal | 1-bromo-2-fluoro-4-vinylbenzene, Syngas (CO/H₂) |
| Catalyst System | Pd(OAc)₂, Ligands (e.g., PPh₃), Base | Pd Complex, Ligands (e.g., heteroarylphosphines), Acid co-catalyst |
| Key Advantage | Established for analogous compounds, high yields. nih.gov | High atom economy. researchgate.net |
| Potential Challenge | Multi-step process (coupling then hydrolysis). | Control of regioselectivity to obtain the linear propanal. nih.gov |
Metal-Free or Acid-Catalyzed Approaches
To circumvent the cost and toxicity associated with transition metals, metal-free and acid-catalyzed methods have been developed, particularly for the synthesis of key precursors like 3-bromo-4-fluorobenzaldehyde.
One patented, catalyst-free approach involves the direct bromination of 4-fluorobenzaldehyde. google.com In this process, 4-fluorobenzaldehyde is treated with sodium bromide in a biphasic system of dichloromethane and acidic water. The active brominating agent is generated in situ by the dropwise addition of sodium hypochlorite solution. This method is noted for being green, safe, and high-yielding (over 90%), avoiding the use of hazardous liquid bromine or chlorine gas. google.com
Table 2: Metal-Free Synthesis of 3-Bromo-4-fluorobenzaldehyde
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 4-fluorobenzaldehyde, Dichloromethane | Dissolve starting material. |
| 2 | Sodium bromide, Water, Hydrochloric acid | Prepare aqueous phase with bromide source. |
| 3 | Sodium hypochlorite (aq.), 20-25°C, Ultrasonic waves | In-situ generation of bromine and electrophilic bromination. |
| 4 | Phase separation, Washing, Drying | Isolation of the crude product. |
| 5 | Bulk melting crystallization | Purification to yield pure 3-bromo-4-fluorobenzaldehyde. |
Source: CN109912396B google.com
Once the 3-bromo-4-fluorobenzaldehyde is obtained, it can be converted to the target propanal through classical organic reactions. A common method is the Wittig reaction with a one-carbon ylide (e.g., methoxymethyl)triphenylphosphonium chloride) to form an enol ether, which is subsequently hydrolyzed with an acid to furnish the aldehyde with one additional carbon. A second homologation step would be required to achieve the propanal structure. Alternatively, reaction with an ethyl-containing Wittig reagent would form an alkene that could then be subjected to hydroboration-oxidation to yield the corresponding alcohol, followed by oxidation to the propanal.
Emerging and Sustainable Synthetic Pathways (Green Chemistry Principles)
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes.
Solvent-Free and Aqueous Media Reactions
Performing reactions in water or without any solvent are key tenets of green chemistry. As described previously, a high-yielding synthesis of the precursor 3-bromo-4-fluorobenzaldehyde has been successfully developed in a dichloromethane-water biphasic system, which represents a step towards greener processes. google.com The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.
Solvent-free reactions, often activated by grinding (mechanochemistry) or heating, can lead to enhanced reaction rates, higher yields, and simplified workup procedures. amerigoscientific.com For instance, the Paal-Knorr synthesis of pyrroles, another important class of organic compounds, has been efficiently conducted under solvent-free conditions using microwave irradiation and an organocatalyst. pensoft.net Similar principles could be applied to steps in the synthesis of this compound, potentially in the homologation or reduction stages, to minimize volatile organic compound (VOC) emissions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.govmdpi.com
In the synthesis of the analogous 3-(3-trifluoromethylphenyl)propanal via the Heck reaction, the use of microwave irradiation was shown to significantly shorten the reaction time without compromising the yield or selectivity. nih.gov This demonstrates the applicability and benefit of microwave technology for the synthesis of this compound. Microwave reactors allow for precise control over temperature and pressure, making reactions safer and more reproducible. nih.gov This technology is particularly beneficial for multi-component reactions and for syntheses that require high temperatures under conventional heating. nih.gov
Atom Economy and E-Factor Considerations
Atom economy and the Environmental Factor (E-Factor) are metrics used to quantify the sustainability of a chemical process. chembam.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. The E-Factor is the ratio of the mass of waste generated to the mass of the product. An ideal reaction has a 100% atom economy and an E-Factor of 0.
Table 3: Theoretical Atom Economy for a Key Step in Different Synthetic Pathways
| Synthetic Step | Reactants | Desired Product | By-products | Theoretical Atom Economy* |
|---|---|---|---|---|
| Heck Reaction | 3-bromo-4-fluorophenyl iodide, Acrylonitrile | 3-(3-bromo-4-fluorophenyl)acrylonitrile | HI | ~60% |
| Hydroformylation | 1-bromo-2-fluoro-4-vinylbenzene, CO, H₂ | This compound | None | 100% |
| Wittig Reaction | 3-bromo-4-fluorobenzaldehyde, (Triphenylphosphoranylidene)acetaldehyde | 3-(3-bromo-4-fluorophenyl)propenal | Triphenylphosphine (B44618) oxide | ~45% |
As shown in the table, catalytic reactions like hydroformylation are inherently more atom-economical than classical stoichiometric reactions like the Wittig reaction, which generates a large amount of triphenylphosphine oxide as waste. researchgate.net The Heck reaction also generates waste in the form of the salt produced from the base and the eliminated acid. wikipedia.org Minimizing waste through high atom economy reactions is a primary goal of green chemistry. The E-factor for pharmaceutical manufacturing is notoriously high (often between 25 and 100+), highlighting the urgent need to adopt greener, more efficient catalytic routes. chembam.com By selecting pathways with high atom economy and minimizing solvent and reagent use, the E-factor for the synthesis of this compound can be significantly reduced.
Utilization of Renewable Feedstocks and Green Solvents
The shift towards sustainable chemical manufacturing necessitates the exploration of renewable starting materials and environmentally benign solvent systems. While the direct synthesis of this compound from renewable feedstocks is an area still under development, significant strides have been made in utilizing greener solvents for the synthesis of structurally similar compounds.
Research into the synthesis of analogous compounds, such as 3-(3-trifluoromethylphenyl)propanal, has demonstrated the successful replacement of traditional, hazardous solvents with more environmentally friendly alternatives. nih.gov For instance, in the Mizoroki–Heck cross-coupling reaction, a key step in the synthesis of such phenylpropanal derivatives, greener solvents have been explored to replace dimethylformamide (DMF), which is a common solvent for this type of reaction but poses significant health and environmental risks. nih.gov
The investigation into greener alternatives has shown promising results. The following table summarizes the findings from a study on a similar Mizoroki–Heck reaction, highlighting the efficacy of various solvents.
| Solvent | Conversion (%) | Selectivity for desired product (%) | Notes |
|---|---|---|---|
| DMF | 100 | High | Traditional solvent, effective but with significant environmental and health concerns. |
| Cyclopentyl methyl ether (CPME) | >95 | Good | A greener alternative with lower environmental impact. |
| 2-Methyltetrahydrofuran (2-MeTHF) | >95 | Good | Derived from renewable resources, a promising green solvent. |
| γ-Valerolactone (GVL) | >95 | Good | A bio-derived solvent, considered a very green option. |
The successful application of these greener solvents in the synthesis of a closely related analogue suggests a viable pathway for improving the sustainability of this compound production. Further research is warranted to adapt these methods directly to the synthesis of the target compound.
The broader ambition in green chemistry is to utilize biomass-derived building blocks for the synthesis of complex molecules. rsc.org Lignin, a major component of biomass, is a rich source of aromatic compounds. While direct conversion of lignin-derived platform chemicals into this compound has not yet been reported, this remains a promising avenue for future research to develop truly renewable synthetic routes.
Catalyst Recovery and Reusability
Palladium catalysts are frequently employed in cross-coupling reactions, such as the Mizoroki–Heck reaction, to form the carbon-carbon bonds necessary for the synthesis of phenylpropanal derivatives. A significant drawback of using these precious metal catalysts is their cost and the potential for contamination of the final product. Therefore, the development of methods for catalyst recovery and reuse is a critical aspect of sustainable synthesis.
In the synthesis of 3-(3-trifluoromethylphenyl)propanal, an efficient method for the recovery of the palladium catalyst has been demonstrated. nih.gov After the completion of the reaction, the palladium species can be precipitated from the reaction mixture onto a solid support, such as alumina (B75360) (Al₂O₃). nih.gov This process allows for the straightforward separation of the catalyst from the product solution via filtration.
The following table details the efficiency of catalyst recovery and its performance in a subsequent reductive amination step, as demonstrated in the synthesis of a related compound.
| Catalyst | Reaction Step | Yield (%) | Notes |
|---|---|---|---|
| 0.18% Pd/Al₂O₃ (Recovered) | Reductive Amination | >90 | Demonstrates the high activity of the recovered catalyst. |
| 0.28% Pd/Al₂O₃ (Fresh) | Reductive Amination | >90 | Provides a benchmark for the performance of the recovered catalyst. |
| 0.18% Rh/Al₂O₃ (Fresh) | Reductive Amination | >90 | Shows comparable activity with other precious metal catalysts. |
The successful implementation of catalyst recovery and reuse in the synthesis of a structurally similar compound provides a strong precedent for the development of more sustainable protocols for the production of this compound.
Reactivity and Mechanistic Investigations of 3 3 Bromo 4 Fluorophenyl Propanal
Aldehyde Group Reactivity
The aldehyde group is a versatile functional group that readily undergoes both oxidation and reduction reactions, providing pathways to valuable carboxylic acid and alcohol derivatives, respectively.
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde functional group in 3-(3-bromo-4-fluorophenyl)propanal can be oxidized to the corresponding carboxylic acid, 3-(3-bromo-4-fluorophenyl)propanoic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and scale.
Common oxidizing agents for this type of transformation include:
Potassium permanganate (B83412) (KMnO4): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid.
Chromium trioxide (CrO3): Another powerful oxidizing agent suitable for this conversion.
The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the initial formation of a hydrate, which is then further oxidized to the carboxylic acid. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde group, potentially making it more susceptible to oxidation.
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents |
| This compound | 3-(3-Bromo-4-fluorophenyl)propanoic acid | KMnO4 or CrO3 |
Reduction Pathways to Alcohol Derivatives
The aldehyde group can be readily reduced to a primary alcohol, yielding 3-(3-bromo-4-fluorophenyl)propanol. This reduction is a common transformation in organic chemistry.
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that is often used for the reduction of aldehydes and ketones.
Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that can also be used, although it is less selective than NaBH4.
Diisobutylaluminum hydride (DIBAL-H): Can be used for the reduction of related ester compounds to the corresponding alcohol. nih.gov
The mechanism of aldehyde reduction by metal hydrides like NaBH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the primary alcohol.
Table 2: Reduction Reactions of this compound
| Starting Material | Product | Reagents |
| This compound | 3-(3-Bromo-4-fluorophenyl)propanol | NaBH4 or LiAlH4 |
Halogen-Substituted Aromatic Ring Reactivity
The presence of both bromine and fluorine atoms on the phenyl ring opens up a variety of synthetic possibilities, including nucleophilic and electrophilic aromatic substitution, as well as cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups can activate the ring for such reactions. libretexts.org In this compound, the fluorine atom is generally a better leaving group in SNAr reactions than bromine. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the ability of the substituents to stabilize this negatively charged intermediate. youtube.com
The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. youtube.com
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com In the case of this compound, the existing substituents on the aromatic ring will direct any incoming electrophile to specific positions. Both bromine and fluorine are ortho-, para-directing deactivators. However, the directing effects of multiple substituents must be considered. The aldehyde group is a meta-directing deactivator.
Common EAS reactions include:
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) onto the ring, typically requiring a Lewis acid catalyst. lumenlearning.comlibretexts.org
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acid. lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. lumenlearning.com
The regioselectivity of these reactions can be complex and may lead to a mixture of products depending on the reaction conditions and the relative activating/deactivating and directing effects of the substituents. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogen Sites
The carbon-bromine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org The bromine atom on the aromatic ring of this compound can be selectively coupled with a variety of boronic acids to introduce new aryl or alkyl groups. researchgate.netresearchgate.net The choice of ligands on the palladium catalyst can sometimes influence the chemoselectivity when multiple halides are present. researchgate.net
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The bromine atom in this compound can participate in Heck reactions, allowing for the introduction of vinyl groups. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The efficiency and outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.comlibretexts.org
Table 3: Cross-Coupling Reactions at the Bromine Site
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)2, Pd(PPh3)4), Base | Biaryl derivative |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base, Ligand (optional) | Substituted alkene |
Reaction Mechanisms and Kinetics
The reaction mechanisms involving this compound are diverse, encompassing pathways initiated by light, reactions involving charged intermediates, and transformations where stereochemistry is a primary consideration. The kinetics of these reactions are significantly modulated by the electronic influence of the halogen atoms attached to the phenyl ring.
Radical Reaction Pathways
While specific studies on the radical reactions of this compound are not extensively documented, plausible pathways can be inferred from the known behavior of related halogenated aromatic compounds. Radical reactions typically proceed through a three-step chain mechanism: initiation, propagation, and termination. lumenlearning.comyoutube.com
Initiation: The formation of radicals from a stable molecule requires an initial input of energy, commonly heat or ultraviolet (UV) light. lumenlearning.com For this compound, the most probable initiation event under photolytic conditions is the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is significantly weaker than both the carbon-fluorine (C-F) and aryl C-H bonds, making it the most likely site for homolysis. This would generate a phenyl radical and a bromine radical.
Propagation: Once formed, these reactive radicals can participate in a series of propagation steps to form new radicals and products. youtube.com For instance, the aryl radical could abstract a hydrogen atom from a solvent molecule or another reagent, leading to the formation of 3-(4-fluorophenyl)propanal (B1354038). The bromine radical could abstract a hydrogen from the propanal side chain, likely from the alpha-carbon due to the resulting radical's stability, which would then be able to participate in further reactions.
Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as the dimerization of two aryl radicals or the combination of an aryl radical with a bromine radical. youtube.com
Studies on simpler halobenzaldehydes have shown that photoreactivity is highly dependent on the specific halogen. For example, the photoreactivity of m-bromobenzaldehyde is reportedly 93 times greater than that of m-chlorobenzaldehyde, highlighting the role of the weaker C-Br bond in facilitating radical reactions. rsc.org This suggests that the bromine substituent in this compound is a key determinant in its potential radical reaction pathways.
Influence of Halogen Substituents on Reaction Rates and Selectivity
The two halogen substituents on the phenyl ring, bromine and fluorine, exert a profound influence on the reactivity of the aldehyde group through their electronic effects. Both are electron-withdrawing groups, primarily through induction, which significantly impacts reaction kinetics and can influence selectivity.
The rate of nucleophilic addition to a carbonyl group is enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com By pulling electron density away from the carbonyl carbon, the bromine and fluorine atoms increase its partial positive charge (electrophilicity). This makes the aldehyde in this compound more susceptible to attack by nucleophiles compared to an unsubstituted benzaldehyde (B42025) or phenylpropanal.
The relative positions and identities of the halogens are key:
Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). Its position para to the propanal substituent allows this effect to be transmitted effectively to the side chain.
Bromine (at C3): Bromine is also inductively electron-withdrawing, though less so than fluorine. Its position meta to the side chain means its inductive effect is still significant. In radical reactions, the C-Br bond is substantially weaker than the C-F bond, making it the preferential site for homolytic cleavage, thus dictating the selectivity of such pathways. rsc.org
This combined electron-withdrawing character activates the carbonyl group, leading to faster reaction rates for nucleophilic additions. In terms of selectivity, the electronic asymmetry these substituents impart on the aromatic ring could be exploited in reactions where the ring itself participates, although reactions at the aldehyde are more common.
Table 2: Electronic Properties of Halogen Substituents
| Substituent | Pauling Electronegativity | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Effect on Carbonyl Reactivity |
| -F | 3.98 | +0.34 | +0.06 | Strong inductive withdrawal (-I), weak resonance donation (+R). Increases electrophilicity. |
| -Br | 2.96 | +0.39 | +0.23 | Moderate inductive withdrawal (-I), weak resonance donation (+R). Increases electrophilicity. |
Note: Hammett constants are a measure of the electronic effect of a substituent in meta or para positions on a benzene ring. Positive values indicate an electron-withdrawing effect.
Referenced Compounds
Applications in Complex Molecule Synthesis
Role as a Precursor for Pharmaceutical Intermediates
The halogenated aromatic aldehyde structure of 3-(3-bromo-4-fluorophenyl)propanal makes it a valuable precursor for pharmaceutical intermediates. The bromine and fluorine substituents significantly influence the compound's electronic properties and reactivity, making it a point of interest in medicinal chemistry. Its aldehyde functional group can readily undergo various reactions, such as oxidation, reduction, and condensation, to build more complex molecular frameworks essential for drug development.
For instance, similar structures like 3-(4-fluorophenyl)propanal (B1354038) are utilized in the synthesis of drugs targeting neurological disorders. The presence of the fluorine atom can enhance a drug's metabolic stability and binding affinity to its biological target. While specific examples for this compound are proprietary, its structural similarity to key intermediates in active pharmaceutical ingredients (APIs) like Cinacalcet, which utilizes 3-(3-trifluoromethylphenyl)propanal, highlights its potential. mdpi.com The synthesis of such intermediates often involves multi-step processes where the aldehyde is a key building block. mdpi.com
Building Block for Advanced Materials
The reactivity of this compound also extends to the field of materials science. Its aromatic ring and reactive aldehyde group allow for its incorporation into larger polymeric structures or the synthesis of specialized molecules for advanced materials. The presence of bromine and fluorine can impart desirable properties to the resulting materials, such as flame retardancy and thermal stability.
While direct applications of this compound in advanced materials are not extensively documented in public literature, analogous compounds are used in creating materials with specific electronic and optical properties. For example, carbazole (B46965) derivatives, which can be synthesized from precursors with similar functionalities, are used as materials for organic sensitizers and semiconductors in optoelectronic devices. researchgate.net The ability to functionalize the aromatic ring and modify the aldehyde group of this compound suggests its potential as a building block for novel organic materials with tailored properties.
Precursor in Agrochemical Synthesis
In the agrochemical industry, halogenated aromatic compounds are fundamental to the synthesis of many pesticides and herbicides. This compound serves as a valuable precursor in this sector. The bromo- and fluoro-substituents are known to enhance the biological activity and selectivity of agrochemical products.
A closely related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), is a key intermediate in the production of pyrethroid insecticides. google.com The synthesis of these insecticides often involves the transformation of the aldehyde group and further modifications to the aromatic ring. Given that this compound shares the same substituted phenyl group, it can be readily converted to the corresponding benzaldehyde (B42025) or other necessary intermediates for agrochemical synthesis.
Synthesis of Chalcone (B49325) and Carbazole Derivatives
Chalcones , a class of compounds with a 1,3-diaryl-2-propen-1-one backbone, exhibit a wide range of biological activities and are important intermediates in the synthesis of flavonoids. eijppr.comresearchgate.net The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone. eijppr.comresearchgate.net this compound, with its aldehyde functionality, can react with various substituted acetophenones to produce a diverse library of novel chalcone derivatives. The bromine and fluorine atoms on the phenyl ring of these chalcones can significantly influence their biological properties.
Carbazole derivatives are another important class of heterocyclic compounds with applications in materials science and medicinal chemistry. researchgate.netresearchgate.net The synthesis of functionalized carbazoles can involve multiple steps, and building blocks like this compound can be integrated into these synthetic routes. For example, the aldehyde group can be used to construct a part of the carbazole framework or to introduce side chains with specific functionalities. The bromine atom on the phenyl ring also offers a handle for further transformations, such as cross-coupling reactions, to build more complex carbazole structures. nih.gov
Integration into Multistep Organic Synthesis
Beyond its specific applications, this compound is a versatile intermediate that can be seamlessly integrated into complex, multistep organic synthesis pathways. Its aldehyde group is a gateway to a multitude of chemical transformations, including:
Oxidation to the corresponding carboxylic acid.
Reduction to the corresponding alcohol.
Reductive amination to form amines.
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
Aldol and Knoevenagel condensations to form α,β-unsaturated systems.
The presence of both bromine and fluorine on the aromatic ring provides opportunities for selective functionalization. The bromine atom, for instance, is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, and alkynyl groups. This dual reactivity makes this compound a powerful tool for the construction of highly functionalized and complex molecular architectures.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(3-bromo-4-fluorophenyl)propanal, DFT can predict a variety of properties, including its geometry, conformational stability, and electronic charge distribution. Such calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational cost.
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, the key geometric parameters include the bond lengths, bond angles, and dihedral (torsional) angles of the propanal chain relative to the substituted phenyl ring.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value |
|---|---|
| C(ring)-C(α) bond length | ~1.49 Å |
| C(α)-C(β) bond length | ~1.53 Å |
| C(β)-C(aldehyde) bond length | ~1.51 Å |
| C(ring)-C(α)-C(β) bond angle | ~112° |
| C(α)-C(β)-C(aldehyde) bond angle | ~110° |
| Torsional Angle (Ring vs. Chain) | ~30-40° |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for predicting chemical reactivity. libretexts.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org This provides valuable information about where a molecule is likely to interact with other chemical species. researchgate.netuni-muenchen.de
For this compound, the MEP map would highlight several key features:
Negative Potential (Red/Yellow): The most intense negative potential is expected to be localized on the oxygen atom of the aldehyde carbonyl group (C=O). This region is highly nucleophilic and prone to attack by electrophiles or participation in hydrogen bonding. researchgate.net The electronegative fluorine atom on the phenyl ring would also create a region of negative potential.
Positive Potential (Blue): Regions of positive potential are typically found around hydrogen atoms, particularly the aldehyde proton and the protons on the phenyl ring. The area around the carbon atom of the carbonyl group would also show positive potential, making it an electrophilic site susceptible to attack by nucleophiles. nih.gov
These maps are invaluable for understanding intermolecular interactions and predicting the sites for chemical reactions. uni-muenchen.denih.gov
Quantum Chemical Parameters
DFT calculations can also determine a range of quantum chemical parameters that describe the molecule's global reactivity and stability. nih.gov These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govjocpr.com In this compound, the HOMO is likely distributed over the π-system of the benzene (B151609) ring, while the LUMO may be centered on the carbonyl group and the aromatic ring.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. nih.govnih.gov
Other Parameters: Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Together, these parameters provide a comprehensive profile of the molecule's electronic behavior and kinetic stability. nih.govresearchgate.net
Table 2: Typical Quantum Chemical Descriptors Calculated via DFT
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. nih.gov |
| Electronegativity (χ) | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. |
Advanced Spectroscopic Interpretations (Theoretical Basis)
Computational methods are instrumental in interpreting experimental spectroscopic data. By simulating spectra, researchers can assign specific spectral features to corresponding molecular motions or electronic environments, leading to a more accurate and complete characterization of the molecule.
Vibrational Frequency Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. covalentmetrology.com DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.govnih.gov The predicted spectrum allows for the assignment of experimentally observed absorption bands to specific bond stretches, bends, and torsions within the molecule. su.se
For this compound, key vibrational modes would include:
C=O Stretch: A strong, characteristic absorption in the FT-IR spectrum, typically around 1720-1740 cm⁻¹, corresponding to the stretching of the aldehyde carbonyl bond.
Aromatic C-H Stretch: Found in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretch: From the propanal chain, appearing in the 2800-3000 cm⁻¹ region.
C-F and C-Br Stretches: These vibrations involving halogens appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹). The C-F stretch is usually found around 1100-1200 cm⁻¹, while the C-Br stretch appears at a much lower frequency, around 500-600 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
Theoretical calculations help confirm these assignments and can resolve ambiguities in complex spectral regions. nih.gov
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Predicting NMR chemical shifts computationally has become a valuable tool for verifying proposed structures and assigning signals in experimental spectra. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors that determine chemical shifts (δ). nih.gov
For this compound, ¹H and ¹³C NMR spectra would be predicted as follows:
¹H NMR:
Aldehyde Proton (-CHO): A highly deshielded proton, expected to appear as a singlet or a narrow triplet far downfield, typically in the range of δ 9.5-10.0 ppm.
Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their precise shifts and coupling patterns would be influenced by the electronic effects of the bromo, fluoro, and propanal substituents.
Aliphatic Protons (-CH₂CH₂-): The protons on the propanal chain would appear further upfield, likely between δ 2.5 and 3.5 ppm, with their shifts influenced by proximity to the aromatic ring and the aldehyde group.
¹³C NMR:
Carbonyl Carbon: The aldehyde carbon would be the most downfield signal, typically >190 ppm.
Aromatic Carbons: Six distinct signals would be expected in the δ 110-140 ppm range, with the carbons directly bonded to the electronegative fluorine and bromine atoms showing characteristic shifts.
Aliphatic Carbons: The carbons of the ethyl bridge would appear in the upfield region of the spectrum.
Computational predictions can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H shifts, aiding significantly in spectral interpretation. arxiv.org
Structure-Reactivity Relationships from Computational Models
Computational models are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. These models provide a microscopic view of how the arrangement of atoms and the presence of specific functional groups influence the compound's behavior in chemical reactions.
Impact of Halogenation on Electronic Properties
Computational studies on halogenated organic molecules suggest that the introduction of halogens can alter the electrostatic potential surface of the molecule. For instance, in studies of other halogenated compounds, it has been observed that halogen atoms can participate in forming halogen bonds, a type of non-covalent interaction. While specific studies on this compound are not widely available, the principles from broader computational chemistry research on similar structures can be informative.
The interplay of the inductive effects of the bromine and fluorine atoms, along with their positions on the phenyl ring, creates a unique electronic environment that dictates the reactivity of the aldehyde functional group and the aromatic ring itself.
Intermolecular and Intramolecular Interactions
The structure of this compound allows for various intermolecular and intramolecular interactions that can be explored through computational modeling.
Intermolecular Interactions: The aldehyde group, with its polar carbon-oxygen double bond, can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The halogenated phenyl ring can also engage in intermolecular interactions. The fluorine and bromine atoms can potentially form halogen bonds with electron-donating atoms of neighboring molecules. Furthermore, the aromatic ring can participate in π-stacking interactions.
Intramolecular Interactions: On an intramolecular level, there may be interactions between the propanal side chain and the substituted phenyl ring. The conformation of the side chain relative to the ring can be influenced by weak non-covalent forces. Computational energy profiling of different conformers can reveal the most stable three-dimensional structure of the molecule.
Crystal Structure Analysis and Related Computational Studies
As of the latest available data, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of a crystal structure through techniques like X-ray crystallography would provide precise information on bond lengths, bond angles, and the packing of molecules in the solid state.
Q & A
Q. Optimization Strategies :
- Use anhydrous conditions and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS to identify intermediates .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., coupling constants for bromo/fluoro groups) and aldehyde proton resonance (~9.8 ppm).
- ¹⁹F NMR : Detect fluorine environment shifts (e.g., -110 to -120 ppm for para-fluorine) .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₇BrFO) and isotopic patterns for Br/F.
Q. Data Interpretation Tips :
- Compare experimental spectra with computed DFT-based predictions (e.g., using Gaussian) for ambiguous signals.
- Cross-validate purity via LC-MS (≥95% as per industrial standards) .
(Advanced) How can computational chemistry methods predict the reactivity and electronic properties of this compound?
Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The electron-withdrawing Br/F groups lower LUMO energy, enhancing reactivity in nucleophilic additions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. Key Findings :
- The meta-bromo and para-fluoro substituents induce significant charge polarization, directing regioselectivity in cross-coupling reactions.
(Advanced) What strategies resolve contradictions in crystallographic data for halogenated propanal derivatives?
Answer:
Contradictions arise from disordered atoms, twinning, or poor diffraction. Mitigation strategies:
- SHELXL Refinement : Use restraints for disordered bromine/fluorine atoms and anisotropic displacement parameters .
- Twinned Data Analysis : Apply TwinRotMat or PLATON to deconvolute overlapping reflections.
- Complementary Techniques : Validate with powder XRD or electron diffraction if single crystals are unstable .
Case Study :
For 3-bromo-4-methoxyphenyl analogs, hydrogen bonding networks (O-H···O/F) stabilize crystal packing, aiding in resolving ambiguities .
(Safety) What are the recommended safety protocols for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .
- Storage : Keep in amber glass vials under argon at 2–8°C to prevent aldehyde oxidation.
- Waste Disposal : Collect halogenated waste separately; neutralize with 10% NaHCO₃ before incineration.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
(Advanced) How do steric and electronic effects influence the reactivity of this compound in organometallic reactions?
Answer:
- Steric Effects : The bulky bromine atom at the meta position hinders approach to metal catalysts (e.g., Pd in Suzuki couplings), favoring para-substituted products.
- Electronic Effects : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in cross-couplings.
Q. Experimental Validation :
- Compare reaction rates with non-halogenated analogs using kinetic profiling (e.g., UV-Vis monitoring) .
(Basic) What chromatographic methods are optimal for purifying this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
